molecular formula C10H20N2O2 B1621909 N-(1-methoxypropan-2-yl)piperidine-4-carboxamide CAS No. 884497-61-4

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No. B1621909
CAS RN: 884497-61-4
M. Wt: 200.28 g/mol
InChI Key: IUIFVBCQSWMSTR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-methoxypropan-2-yl)piperidine-4-carboxamide” are not explicitly provided in the search results .

Scientific Research Applications

Pharmaceuticals: Analgesic Agents

The piperidine carboxamide structure is commonly found in analgesic agents due to its interaction with opioid receptors. Research indicates that modifications to the piperidine ring can lead to compounds with significant analgesic properties, potentially contributing to the development of new pain management medications .

Neurological Research: Neurotransmitter Modulation

This compound’s structural similarity to known neurotransmitter modulators suggests potential applications in neurological research. It could be used to study the modulation of neurotransmitter release or reuptake, which is crucial for understanding and treating neurological disorders .

Material Science: Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can contribute to the creation of complex molecules for material science applications. Its reactive carboxamide group makes it a valuable building block for synthesizing polymers or other advanced materials .

Chemical Biology: Enzyme Inhibition Studies

The piperidine carboxamide moiety is structurally relevant for enzyme inhibition studies. It can serve as a scaffold for developing enzyme inhibitors, which are essential tools in chemical biology for dissecting biological pathways .

Agricultural Chemistry: Pesticide Development

The structural flexibility of piperidine carboxamides allows for the design of novel pesticides. By modifying the piperidine ring, researchers can develop compounds with specific activities against agricultural pests .

Medicinal Chemistry: Antiviral Research

Piperidine derivatives have been explored for their antiviral properties. The compound could be used as a precursor for synthesizing new antiviral agents, particularly in the context of emerging infectious diseases .

properties

IUPAC Name

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(7-14-2)12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIFVBCQSWMSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396907
Record name N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

CAS RN

884497-61-4
Record name N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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